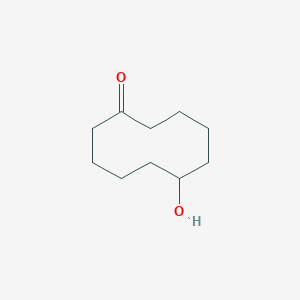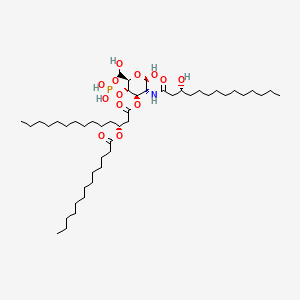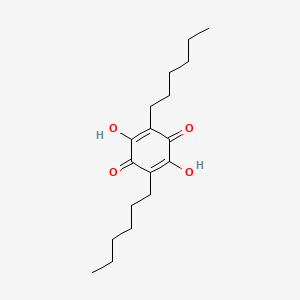
2,5-Dihexyl-3,6-dihydroxybenzo-1,4-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dihexyl-3,6-dihydroxybenzo-1,4-quinone is an organic compound belonging to the quinone family Quinones are characterized by a fully conjugated cyclic dione structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihexyl-3,6-dihydroxybenzo-1,4-quinone typically involves the following steps:
Starting Materials: The synthesis begins with a benzoquinone derivative, such as 2,5-dihydroxybenzoquinone.
Alkylation: The hydroxyl groups at positions 3 and 6 are alkylated using hexyl bromide in the presence of a base like potassium carbonate. This reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
2,5-Dihexyl-3,6-dihydroxybenzo-1,4-quinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives with different oxidation states.
Reduction: It can be reduced to hydroquinone derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Produces higher oxidation state quinones.
Reduction: Yields hydroquinone derivatives.
Substitution: Results in various substituted quinone derivatives depending on the reagents used.
科学研究应用
2,5-Dihexyl-3,6-dihydroxybenzo-1,4-quinone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to its quinone structure.
Medicine: Explored for its potential use in drug development, particularly in targeting oxidative stress-related diseases.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
作用机制
The mechanism of action of 2,5-Dihexyl-3,6-dihydroxybenzo-1,4-quinone involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a potential antioxidant. It interacts with molecular targets such as enzymes involved in oxidative stress pathways, thereby modulating their activity and protecting cells from damage.
相似化合物的比较
Similar Compounds
2,5-Dimethyl-3,6-dihydroxybenzo-1,4-quinone: Similar structure but with methyl groups instead of hexyl groups.
2,5-Diethyl-3,6-dihydroxybenzo-1,4-quinone: Features ethyl groups instead of hexyl groups.
2,5-Dipropyl-3,6-dihydroxybenzo-1,4-quinone: Contains propyl groups instead of hexyl groups.
Uniqueness
2,5-Dihexyl-3,6-dihydroxybenzo-1,4-quinone is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with biological membranes. This makes it distinct from its shorter-chain analogs and potentially more effective in certain applications.
属性
CAS 编号 |
28293-18-7 |
|---|---|
分子式 |
C18H28O4 |
分子量 |
308.4 g/mol |
IUPAC 名称 |
2,5-dihexyl-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H28O4/c1-3-5-7-9-11-13-15(19)17(21)14(18(22)16(13)20)12-10-8-6-4-2/h19,22H,3-12H2,1-2H3 |
InChI 键 |
OHUQCPADVIGHFE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=C(C(=O)C(=C(C1=O)O)CCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


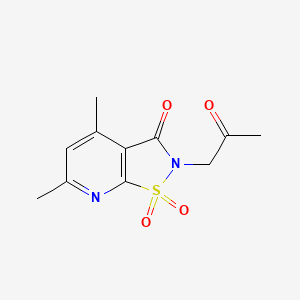
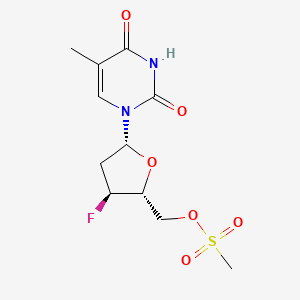
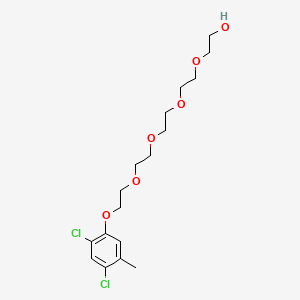
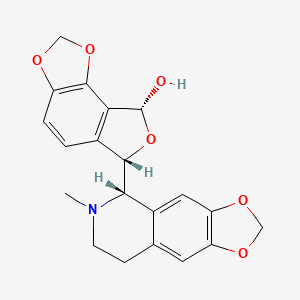
![1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12794014.png)
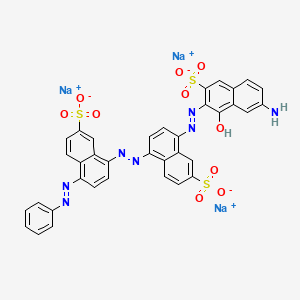
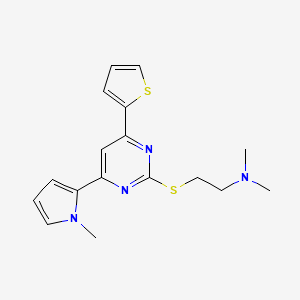
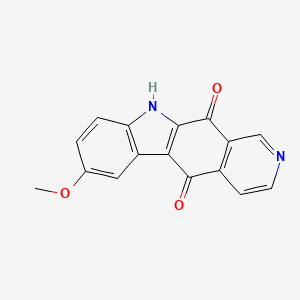
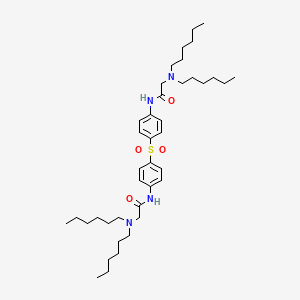
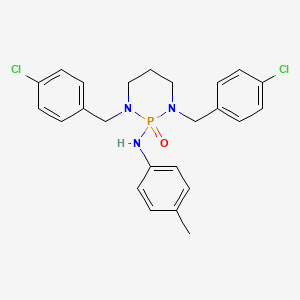
![1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene](/img/structure/B12794055.png)
